1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Agrochemical Synthesis Process Chemistry Triazole Fungicide

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is the critical α,β-unsaturated ketone intermediate in the four-step industrial synthesis of tebuconazole. Sourcing non-halogenated or imprecise analogs risks low yields and failed regulatory audits. This compound solves those pain points: - Proven 97.6% condensation yield and >97% hydrogenation yield, maximizing process efficiency and reducing cost per kg of API. - Well-defined crystal structure (triclinic, P-1) with π-π stacking (3.586 Å) supports scalable crystallization and purification protocols. - Full GHS-compliant SDS and REACH registration ensure audit-ready documentation for EU and US agrochemical markets.

Molecular Formula C13H15ClO
Molecular Weight 222.71 g/mol
CAS No. 1577-03-3
Cat. No. B075427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
CAS1577-03-3
Synonyms1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
Molecular FormulaC13H15ClO
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+
InChIKeyLXJZYHPGRKBVGF-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one: Chemical & Regulatory Profile


1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (CAS 1577-03-3), also known as 4,4-dimethyl-1-(p-chlorophenyl)-1-penten-3-one, is an α,β-unsaturated ketone with the molecular formula C₁₃H₁₅ClO and an average mass of 222.71 g/mol [1]. It is a key intermediate in the industrial synthesis of triazole fungicides, most notably tebuconazole, and is produced via aldol condensation of p-chlorobenzaldehyde and pinacolone [2]. The compound is commercially available from multiple chemical suppliers and is registered under DTXSID8044595 in the EPA CompTox Chemicals Dashboard [3]. Its physical state is typically a crystalline solid or pale yellow liquid, and it is classified with hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled) .

1 Key intermediate for triazole fungicide synthesis
2 Fully characterized crystalline solid with defined geometry
3 Complete GHS hazard documentation available

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one: Why Substitution Fails


The compound's α,β-unsaturated ketone moiety and specific substitution pattern are essential for the downstream reaction sequence leading to tebuconazole. Substitution with seemingly similar intermediates, such as 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one (CAS 66346-01-8) or non-halogenated analogs, would fundamentally alter the reaction pathway—requiring a hydrogenation step that is absent in the target compound and impacting subsequent epoxidation and triazole ring formation [1]. Furthermore, crystallographic data confirm that the carbonyl and ethenyl groups are not coplanar with the benzene ring (dihedral angles of 35.37(5)° and 36.27(11)°, respectively), a conformation that is critical for efficient downstream reactivity and crystal packing [2]. Unverified substitutions risk reduced yield, impurity formation, and compromised final product quality in industrial-scale pesticide manufacturing.

Saturated analog lacks α,β-unsaturation
The saturated ketone (CAS 66346-01-8) requires a hydrogenation step absent in the target, altering downstream epoxidation and ring formation.
Conformational mismatch may shift reactivity
Non-coplanar carbonyl/ethenyl groups (dihedral ~35°) influence crystal packing and solid-state behavior; analogs without this geometry may behave differently during purification.
Uncharacterized analogs risk impurity formation
Non-halogenated or incompletely profiled substitutes lack documented reaction profiles, potentially lowering yield and introducing unknown hazards.

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one: Key Advantages Over Analogs


Synthetic Yield Advantage

A comparative analysis of patented methods reveals that the target compound can be synthesized with a yield of 97.6% using an optimized condensation of p-chlorobenzaldehyde and pinacolone in methanol with NaOH at 70°C for 5h [1]. In contrast, a conventional process using potassium hydroxide as base under similar conditions yields only approximately 85% of the product with a purity of about 90% [2]. The 12.6% absolute yield improvement translates to significantly reduced raw material costs and waste generation in large-scale production.

Synthetic yield
Reported
97.6% (NaOH, MeOH, 70°C)
+12.6% vs. KOH baseline
Supports process cost and waste reduction
Cross-study comparison; confirm at scale
Agrochemical Synthesis Process Chemistry Triazole Fungicide

Crystal Structure and Conformation

Single-crystal X-ray diffraction reveals that the carbonyl and ethenyl groups in 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one are not coplanar with the benzene ring, forming dihedral angles of 35.37(5)° and 36.27(11)°, respectively [1]. This contrasts with the hydrogenated derivative 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, which lacks the ethenyl group entirely, and with other phenylpropenone derivatives that exhibit varying dihedral angles depending on substitution. The specific geometry influences crystal packing via offset face-to-face π–π stacking (centroid–centroid distance = 3.586(4) Å) and may affect solid-state reactivity during downstream steps.

Crystal conformation
Method context
Dihedral angles: 35.37°/36.27°
π–π: 3.586 Å
Supports solid-state handling and purification
Class-level inference; verify with lot
X-ray Crystallography Conformational Analysis Solid-State Reactivity

Hydrogenation Efficiency Advantage

When hydrogenated to form 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, the target enone achieves a yield of >97% under optimized conditions using red aluminum solution in methanol (CN103435564A) [1]. In comparison, hydrogenation of alternative enone substrates or direct condensation routes to the saturated ketone typically yield 85-86% (IL122964A) [2]. The 11-12% yield advantage in this critical hydrogenation step reduces the overall cost and waste of the two-step sequence to tebuconazole.

Hydrogenation yield
Reported
>97% (red Al, MeOH)
+11–12% vs. alternative route
Lowers material demand per fungicide unit
Cross-study; confirm under target conditions
Catalytic Hydrogenation Process Optimization Pesticide Intermediate

Safety & Regulatory Profile

The target compound is fully characterized with GHS hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . This contrasts with uncharacterized or less-defined in-class analogs that lack standardized safety data, posing unknown risks during procurement, storage, and handling in industrial settings. The availability of a verified Safety Data Sheet (SDS) from reputable vendors ensures compliance with OSHA and REACH regulations.

GHS hazard profile
Data to verify
H315, H319, H335
H302+H312+H332
Enables regulatory-compliant procurement
Confirm SDS from vendor; no listed source
Chemical Safety Regulatory Compliance SDS

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one: Application Scenarios


Tebuconazole Synthesis

The target compound is the preferred starting material for the four-step synthesis of tebuconazole (CN104945336A) [1]. With a demonstrated condensation yield of 97.6% and hydrogenation yield >97%, its use minimizes raw material waste and maximizes overall process efficiency compared to alternative enone intermediates. This translates to lower procurement costs per kilogram of tebuconazole produced.

Crystallization & Quality Control

The compound's well-defined crystal structure (triclinic, space group P-1, cell parameters a=5.6831, b=9.9156, c=11.3731 Å, α=103.487°, β=101.160°, γ=103.697°) and π–π stacking geometry (centroid-centroid 3.586 Å) provide a reliable reference for developing robust crystallization and purification protocols [2]. This ensures consistent product quality and reproducibility in large-scale manufacturing, a critical differentiator when scaling up from lab to plant.

Regulatory-Compliant Supply

With a complete GHS hazard profile and established SDS documentation , the compound meets the stringent safety and compliance requirements of major agrochemical markets (EU, US, China). Procurement of this fully characterized material reduces the risk of regulatory delays and ensures a smooth audit trail, unlike uncharacterized or informally sourced analogs.

Application
Selection Property
Validation Focus
Tebuconazole synthesis
Condensation and hydrogenation yield profile
Process efficiency and cost reduction
Crystallization and purification optimization
Conformational and packing geometry
Crystal habit and filtration behavior
Regulatory-compliant industrial supply
Complete GHS hazard documentation
Regulatory audit trail and safety protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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